molecular formula C6H5NO5S B083894 4-sulfopyridine-3-carboxylic Acid CAS No. 14045-15-9

4-sulfopyridine-3-carboxylic Acid

Cat. No.: B083894
CAS No.: 14045-15-9
M. Wt: 203.17 g/mol
InChI Key: IGWGDXGNXRWAPM-UHFFFAOYSA-N
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Description

4-Sulfopyridine-3-carboxylic acid is a heteroaromatic compound featuring both sulfonic and carboxylic acid functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structural framework is of significant interest for the development of novel bioactive molecules. Research on highly similar pyridine-carboxylic acid derivatives has demonstrated their utility as key intermediates and bioisosteres. For instance, the 4-pyridone-3-carboxylic acid scaffold has been identified as an effective bioisostere for benzoic acid, leading to the development of potent and selective inhibitors of EP300/CBP histone acetyltransferases, which are important targets in oncology research . Furthermore, the pyridine-3-sulfonamide core structure is extensively investigated in the design of selective inhibitors for cancer-associated carbonic anhydrase isoforms (hCA IX and XII). The electron-withdrawing nature of the pyridine ring in such analogues increases the acidity of the sulfonamide group, enhancing its ability to bind to the catalytic zinc ion and inhibit enzyme activity . The presence of two anionic groups on the pyridine ring in this compound also aligns with research into sulfobetaines and zwitterionic compounds, which are explored for their potential in creating materials with specific properties and improved bioavailability . This product is intended for research use only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-6(9)4-3-7-2-1-5(4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGDXGNXRWAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376567
Record name 4-sulfopyridine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-15-9
Record name 4-Sulfo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14045-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-sulfopyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Studies of 4 Sulfopyridine 3 Carboxylic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov

A crucial first step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. This process would yield precise bond lengths, bond angles, and dihedral angles for 4-sulfopyridine-3-carboxylic acid. This optimized geometry is fundamental for all other subsequent calculations.

DFT methods can predict spectroscopic data, which can be compared with experimental results to validate the computational model. For instance, the calculation of vibrational frequencies can aid in the assignment of bands in an experimental infrared (IR) spectrum. nih.govresearchgate.netresearchgate.netmsu.eduvscht.czchemrxiv.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted to assist in the interpretation of experimental NMR spectra.

Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the distribution of electrons within a molecule and its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.netaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. aimspress.comnih.gov

Analysis of the charge distribution reveals how electrons are shared among the atoms in a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. nih.govchemrxiv.orgresearchgate.net It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions. nih.govchemrxiv.org

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical calculations can also be employed to predict the non-linear optical (NLO) properties of a molecule. nih.govnih.govresearchgate.netrsc.org These properties are of interest for applications in optoelectronics and photonics. The calculation of parameters such as polarizability and hyperpolarizability can indicate a molecule's potential as an NLO material. nih.govnih.gov

Conformational Analysis and Tautomeric Equilibria

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and the potential for isomerism. For this compound, both conformational flexibility and the possibility of tautomerism are important considerations that can be explored through computational modeling.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational isomerism are the rotations around the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring and the C-S bond of the sulfo group. Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface of the molecule as a function of these rotational angles. These calculations can identify the lowest energy conformations (ground states) and the energy barriers between them.

Tautomerism is a form of isomerism involving the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. This compound can exist in several tautomeric forms. The most stable form is typically the one depicted, but other tautomers, such as a zwitterionic form where the proton from the sulfonic acid group migrates to the pyridine nitrogen, could also exist in equilibrium. The relative energies of these tautomers can be calculated using high-level quantum chemical methods, both in the gas phase and in solution, using implicit or explicit solvent models. The equilibrium constant between tautomers is a key parameter that influences the molecule's properties and interactions.

To illustrate the type of data generated from such computational studies, a hypothetical table of relative energies for possible tautomers of this compound is presented below. These values are not from actual experimental or computational studies on this specific molecule but are representative of the data that would be obtained.

Table 1: Hypothetical Relative Energies of this compound Tautomers

Tautomer Description Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
1 Neutral Form 0.0 0.0
2 Zwitterionic Form (proton on pyridine N from SO₃H) +5.2 +1.5

| 3 | Zwitterionic Form (proton on pyridine N from COOH) | +12.8 | +8.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In silico Thermodynamic and Kinetic Studies of Reactions

In silico studies are also invaluable for investigating the thermodynamics and kinetics of chemical reactions involving this compound. These studies can predict the feasibility and rate of reactions, providing insights into potential synthetic pathways and degradation mechanisms.

Thermodynamic studies focus on the energy changes that occur during a reaction. By calculating the Gibbs free energy of the reactants and products, it is possible to determine the spontaneity of a reaction under specific conditions. For example, the acidity constants (pKa) of the carboxylic and sulfonic acid groups can be estimated computationally. These calculations involve determining the free energy change for the deprotonation reaction in a solvent model.

Kinetic studies, on the other hand, investigate the rate of a reaction. This is achieved by calculating the energy of the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. For instance, the sulfonation of pyridine, a related reaction, has been studied to understand its mechanism and the factors influencing the position of the incoming sulfo group. researchgate.net

While specific thermodynamic and kinetic data for reactions of this compound are not extensively documented, computational methods could be applied to study reactions such as esterification of the carboxylic acid, or nucleophilic substitution on the pyridine ring. A hypothetical data table illustrating the kind of information that could be obtained from such a study is provided below.

Table 2: Hypothetical Thermodynamic and Kinetic Data for the Esterification of this compound with Methanol

Parameter Value
ΔG°_reaction (kcal/mol) -2.5
ΔH°_reaction (kcal/mol) -4.1
ΔS°_reaction (cal/mol·K) -5.4

| Activation Energy (Ea) (kcal/mol) | +15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Coordination Chemistry of 4 Sulfopyridine 3 Carboxylic Acid

Ligand Properties and Potential Coordination Modes

4-Sulfopyridine-3-carboxylic acid is a versatile organic ligand due to the presence of three distinct functional groups capable of coordinating to metal ions: the carboxylate group, the pyridine (B92270) nitrogen, and the sulfonate group. The interplay of these groups allows for a rich and varied coordination chemistry.

Carboxylate Coordination (Monodentate, Bidentate, Bridging)

The carboxylate group (COOH) is a well-established and highly versatile coordinating moiety in metal complexes. nih.govwikipedia.org Upon deprotonation to form a carboxylate anion (COO⁻), it can engage with metal centers in several distinct modes:

Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single metal ion. researchgate.net This type of coordination is common and contributes to the formation of a wide variety of structural arrangements. nih.gov

Bidentate: Both oxygen atoms of the carboxylate group can coordinate to the same metal ion, forming a chelate ring. This bidentate chelation often leads to more stable complexes compared to monodentate coordination. Another form of bidentate coordination is the isobidentate mode, where both oxygen atoms bind symmetrically. researchgate.net

Bridging: The carboxylate group can act as a bridge between two or more metal centers. wikipedia.orgresearchgate.net This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear, polynuclear, or one-, two-, or three-dimensional coordination polymers. acs.org

The specific coordination mode adopted by the carboxylate group is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. researchgate.netacs.org

Carboxylate Coordination Mode Description
MonodentateOne oxygen atom binds to a single metal ion.
Bidentate (Chelating)Both oxygen atoms bind to the same metal ion.
Bidentate (Bridging)The carboxylate group links two or more metal ions.

Sulfonyl Oxygen Coordination (e.g., sulfonate groups as ligands)

The sulfonate group (SO₃⁻) introduces another potential coordination site. The oxygen atoms of the sulfonate group can act as donor atoms, coordinating to metal ions. However, the sulfonate group is generally considered a weaker coordinating group compared to the carboxylate group. rsc.org Its participation in coordination is often in a delicate balance with its tendency to form strong hydrogen bonds with solvent molecules or other ligands. rsc.org In some uranyl ion complexes with sulfobenzoic acids, the sulfonate groups were found to primarily act as hydrogen bond acceptors rather than directly coordinating to the metal center, with the carboxylate groups being the preferred binding sites. rsc.org Nevertheless, the potential for sulfonyl oxygen coordination exists and can contribute to the formation of unique structural architectures, especially in the absence of stronger competing donor groups or under specific crystallization conditions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solvothermal techniques. mdpi.com The resulting complexes are typically characterized by single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Types of Metal Ions and Resulting Complex Geometries

A wide range of metal ions can be used to form complexes with pyridine-carboxylate type ligands. These include transition metals and lanthanides. mdpi.commdpi.comrsc.orgnih.gov The choice of the metal ion significantly influences the resulting geometry of the complex. For instance, lanthanide ions, known for their high coordination numbers (typically 8 or 9), can lead to the formation of complexes with intricate coordination environments, such as distorted dodecahedrons or tricapped trigonal prisms. researchgate.net The flexibility of the coordination sphere of metal ions like Hg(II) allows the ligand's steric and electronic properties to play a dominant role in determining the final structure. nih.gov

The combination of the versatile coordination modes of this compound and various metal ions can lead to a diverse array of complex geometries, ranging from discrete mononuclear or dinuclear species to extended coordination polymers. acs.orgrsc.org

Reactivity and Reaction Mechanisms of 4 Sulfopyridine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) at the 3-position of the pyridine (B92270) ring is a primary site for various chemical transformations. Its reactivity is influenced by the presence of the strongly electron-withdrawing sulfonyl group at the 4-position.

Esterification and Amide Bond Formation

Esterification: The conversion of the carboxylic acid to an ester, known as esterification, can be achieved by reacting 4-sulfopyridine-3-carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification method, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a common approach. google.comtandfonline.com The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. tandfonline.com For pyridine carboxylic acids, lower alkyl sulfonic acids have also been effectively used as catalysts. google.com The electron-withdrawing sulfonyl group is expected to increase the electrophilicity of the carboxyl carbon, potentially facilitating the nucleophilic attack by the alcohol. However, the acidic nature of the sulfonic acid group itself might complicate the reaction, necessitating careful control of the reaction conditions.

Amide Bond Formation: The formation of amides from this compound can be accomplished by reacting it with an amine. Direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. khanacademy.org More commonly, coupling agents are employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions. nih.gov These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. nih.gov The presence of the electron-withdrawing sulfonyl group on the pyridine ring can make the corresponding amine less nucleophilic if it is also attached to such a system, potentially requiring more forcing conditions or specific catalysts for efficient coupling. nih.govresearchgate.net

Table 1: General Conditions for Esterification and Amide Bond Formation

ReactionReagentsTypical ConditionsReference(s)
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄, Alkyl Sulfonic Acid)Heating, often with removal of water google.comtandfonline.com
Amide Formation Amine, Coupling Agent (e.g., DCC, EDC/HOBt)Room temperature or mild heating nih.gov
Amide Formation (Direct) AmineHigh temperature khanacademy.org

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxylic acid group and the nature of other substituents on the pyridine ring. cdnsciencepub.com For pyridine-3-carboxylic acids, the presence of electron-withdrawing groups at the 2-position has been shown to significantly increase the rate of decarboxylation. mdma.ch This is attributed to the stabilization of the carbanionic intermediate formed upon CO₂ loss. Given that the sulfonyl group is strongly electron-withdrawing, its presence at the 4-position is expected to facilitate the decarboxylation of the carboxylic acid at the 3-position, likely through a similar stabilizing effect on the transition state. The reaction is often catalyzed by acids or bases, and in some cases, metal catalysts can be employed. nih.gov

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group itself is generally unreactive towards nucleophilic acyl substitution under basic conditions because it is readily deprotonated to the unreactive carboxylate anion. However, it can be converted into more reactive derivatives, such as acyl chlorides, which are excellent substrates for nucleophilic acyl substitution. acs.org The reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would be expected to yield the corresponding acyl chloride, 4-sulfopyridine-3-carbonyl chloride. This activated derivative can then readily react with a variety of nucleophiles, including alcohols (to form esters), amines (to form amides), and thiols (to form thioesters), providing a versatile route to a range of derivatives.

Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₃H) offers another site for chemical modification, although it is generally less reactive than the carboxylic acid group under many conditions.

Formation of Sulfonyl Halides

The sulfonic acid group can be converted into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is a key step for further functionalization of the sulfonyl moiety. A common method for this conversion is the reaction of the corresponding sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). google.com For instance, the synthesis of 4-chloropyridine-3-sulfonyl chloride has been achieved from 4-hydroxypyridine-3-sulfonic acid using a mixture of PCl₃ and Cl₂. It is plausible that a similar approach could be applied to this compound, although the presence of the carboxylic acid group might lead to side reactions, such as the formation of the corresponding acyl chloride. Careful control of the reaction conditions would be necessary to achieve selective conversion of the sulfonic acid to the sulfonyl chloride.

Table 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride from a related precursor

Starting MaterialReagentsProductYieldReference
4-Hydroxypyridine-3-sulfonic acidPCl₃, Cl₂, POCl₃4-Chloropyridine-3-sulfonyl chloride~99%

Sulfonyl Group Transformations

Once converted to a sulfonyl chloride, the sulfonyl group can undergo a variety of transformations through nucleophilic substitution at the sulfur atom.

Formation of Sulfonamides: 4-Chloropyridine-3-sulfonyl chloride, derived from the corresponding sulfonic acid, can react with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry. The reaction of pyridine-3-sulfonyl chloride with various amines has been documented, and similar reactivity would be expected for the 4-chloro derivative. tandfonline.com

Formation of Sulfonate Esters: Reaction of 4-chloropyridine-3-sulfonyl chloride with alcohols in the presence of a base (like pyridine) would yield sulfonate esters. This reaction provides a route to another class of derivatives with potential applications in various fields.

Reduction of the Sulfonyl Group: The sulfonic acid or sulfonyl chloride group can be reduced to a thiol. For example, arenesulfonic acids can be reduced to the corresponding thiols using reagents like triphenylphosphine (B44618) in the presence of iodine. oup.com This transformation opens up another avenue for the functionalization of the pyridine ring at the 4-position.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a primary center of reactivity, though its nucleophilicity and basicity are significantly attenuated by the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups.

The pyridine nitrogen in this compound is weakly basic. The presence of two powerful electron-withdrawing groups (–COOH and –SO₃H) at the meta and para positions relative to the nitrogen significantly reduces the electron density on the nitrogen atom, making it a much weaker base compared to unsubstituted pyridine.

Protonation can be achieved in the presence of strong acids. However, the compound itself is highly acidic due to its two acidic functional groups. In aqueous solutions, it can exist as a zwitterion, where the sulfonic acid or carboxylic acid protonates the pyridine nitrogen intramolecularly. The formation of stable crystalline salts often involves complex hydrogen-bonding networks. Studies on related pyridine carboxylic acids have shown that they form adducts with other acids, creating extensive hydrogen-bonded ion pairs and supramolecular structures. rsc.org For instance, the interaction of pyridine carboxamides with sultones has been shown to lead to salt formation through protonation, a process confirmed by spectroscopic and quantum chemical calculations. nih.gov

The exact pKa value for the protonation of the pyridine nitrogen in this compound is not widely reported, but it is expected to be very low.

Quaternization involves the alkylation of the pyridine nitrogen atom, forming a pyridinium (B92312) salt. This is a typical Sₙ2 reaction where the nitrogen atom acts as a nucleophile.

General Reaction Scheme for Quaternization:

Generated code

For this compound, the rate of quaternization is expected to be very slow. The nucleophilicity of the nitrogen atom is severely diminished by the attached electron-withdrawing groups, making it less reactive towards electrophilic alkylating agents like alkyl halides or sulfates. While quaternization is a fundamental reaction for many pyridine derivatives, achieving it with this specific compound would likely require highly reactive alkylating agents and forcing reaction conditions.

A related transformation involves the N-functionalization to form derivatives like pyridinium-N-sulfonic acid chlorides, which can then be used as catalysts in other reactions. chemmethod.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The substitution reactions on the pyridine ring are heavily influenced by the electronic properties of the existing substituents.

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. The presence of a protonated nitrogen under acidic reaction conditions further deactivates the ring. In this compound, the deactivating effect is compounded by the two strong electron-withdrawing sulfonic acid and carboxylic acid groups.

Consequently, the pyridine ring of this compound is extremely deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions are generally considered not feasible under standard conditions. While the synthesis of an isomer, 2-sulfopyridine-3-carboxylic acid, can be achieved via direct sulfonation of the parent carboxylic acid, this typically requires harsh conditions and the substitution pattern is different.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution Reactivity
SubstituentPositionElectronic EffectInfluence on Ring Reactivity
Pyridine Nitrogen1-I, -M (Inductive, Mesomeric Withdrawal)Strongly Deactivating
Carboxylic Acid3-I, -M (Inductive, Mesomeric Withdrawal)Strongly Deactivating
Sulfonic Acid4-I, -M (Inductive, Mesomeric Withdrawal)Strongly Deactivating

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly activated for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present on the ring. The molecule itself does not possess a conventional leaving group like a halide.

However, if a derivative such as 2-chloro-4-sulfopyridine-3-carboxylic acid were synthesized, the chlorine atom would be an excellent site for nucleophilic attack. The combined electron-withdrawing power of the ring nitrogen and the –SO₃H and –COOH groups would stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution.

Hypothetical Nucleophilic Aromatic Substitution:

Generated code

The positions most activated for such a reaction would be C-2 and C-6, as they are ortho and para to the strongly activating ring nitrogen and other withdrawing groups.

Mechanistic Investigations of Key Transformations

Due to the limited specific research on this compound, mechanistic studies are largely based on theoretical principles and investigations of analogous compounds.

Protonation and Salt Formation: Mechanistic insights from related pyridine carboxamides suggest that protonation events can be modeled using quantum-chemical calculations. These studies confirm that intramolecular hydrogen bonds play a crucial role in stabilizing the resulting salt structures. nih.gov For this compound, the formation of a zwitterionic structure is a key mechanistic feature, governed by the relative acidities of the sulfonic and carboxylic acid groups and the basicity of the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SₙAr): The mechanism for a hypothetical SₙAr reaction on a halogenated derivative would proceed via a two-step addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative atoms of the activating groups (the ring nitrogen and the oxygen atoms of the sulfo and carboxyl groups).

Elimination: The leaving group (e.g., a chloride ion) is expelled, and the aromaticity of the ring is restored.

The rate-determining step is typically the formation of the Meisenheimer complex. The high degree of electron-deficiency in the this compound ring would significantly stabilize this intermediate, suggesting that if a suitable precursor existed, SₙAr reactions would be highly favorable.

Supramolecular Chemistry and Crystal Engineering of 4 Sulfopyridine 3 Carboxylic Acid

Hydrogen Bonding Motifs in Solid-State Structures

Hydrogen bonds are the primary directional forces governing the self-assembly of 4-sulfopyridine-3-carboxylic acid. The molecule possesses strong hydrogen bond donors in the carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups, and multiple acceptors, including the pyridine (B92270) nitrogen atom, the carbonyl oxygen, and the sulfonyl oxygens. This diversity allows for a variety of predictable and stable hydrogen-bonding motifs.

A predominant and highly stable motif in the crystal structures of carboxylic acids is the formation of a cyclic dimer through a pair of O-H···O hydrogen bonds. This interaction, known as a supramolecular homo-synthon, creates a characteristic R²₂(8) ring motif. It is highly probable that this compound molecules assemble via this robust synthon, which effectively links two molecules together. In such a dimer, the carboxylic acid group of one molecule hydrogen bonds with the carboxylic acid group of a second molecule, creating a centrosymmetric arrangement that is a cornerstone of crystal engineering for this class of compounds.

Beyond the carboxylic acid dimer, the solid-state structure of this compound is expected to be stabilized by a variety of other hydrogen bonds. The acidic protons of both the carboxylic and sulfonic acid groups are potent hydrogen bond donors.

O-H···O Bonds: In addition to the dimer, O-H···O interactions can occur between the carboxylic acid or sulfonic acid proton and the sulfonyl oxygen atoms of a neighboring molecule. These interactions are crucial for extending the structure into higher dimensions.

O-H···N Bonds: A particularly strong and common interaction in pyridine carboxylic acids is the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring (O-H···N). This often forms a primary link between molecules, creating chains or more complex networks. researchgate.net In some crystal structures of related compounds, this interaction can even be charge-assisted (O⁻···H-N⁺) if proton transfer from the acid to the basic pyridine nitrogen occurs. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in this compound

Interaction TypeDonor GroupAcceptor GroupCommon Resulting Motif
O-H···O Carboxylic Acid (-COOH)Carbonyl Oxygen (C=O)Dimer (R²₂(8) Synthon)
O-H···O Carboxylic/Sulfonic AcidSulfonyl Oxygen (-SO₃)Chain/Sheet Formation
O-H···N Carboxylic Acid (-COOH)Pyridine NitrogenChain/Dimer Formation
C-H···O Pyridine C-HCarbonyl/Sulfonyl OxygenNetwork Stabilization

The oxygen atoms of the sulfonyl group (-SO₃H) are powerful hydrogen bond acceptors. Their presence significantly influences the supramolecular assembly, often leading to the formation of dense, multidimensional hydrogen-bonding networks. In related crystal structures, sulfonate groups are frequently involved in linking primary structural motifs, such as chains or dimers, into robust 2D sheets or 3D frameworks. These oxygen atoms can simultaneously accept hydrogen bonds from multiple donors, including the strong carboxylic acid protons and weaker C-H donors, making the sulfonyl group a critical node for organizing the extended solid-state structure.

Advanced Analytical Methodologies for 4 Sulfopyridine 3 Carboxylic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as polarity, volatility, and ionic character. For 4-sulfopyridine-3-carboxylic acid, which is a polar and non-volatile compound, several techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and polar compounds like pyridinecarboxylic acids. The separation of isomers of pyridinecarboxylic acid, which are structurally similar, can be challenging but is achievable with specialized columns and optimized mobile phases. sielc.comhelixchrom.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is particularly effective. helixchrom.com For instance, core-shell mixed-mode reversed-phase cation-exchange columns can be used to separate isomers by exploiting subtle differences in their hydrophobicity and ionic properties. helixchrom.com The retention time of these compounds is controlled by adjusting the mobile phase composition, including the concentration of the organic modifier (like acetonitrile), the buffer concentration, and the pH. helixchrom.com This methodology is robust, reproducible, and can be adapted for various sample matrices. helixchrom.com

Various detection methods can be coupled with HPLC for the analysis of pyridinecarboxylic acids, including UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD). helixchrom.com

ParameterConditionReference
ColumnCoresep 100 (core-shell mixed-mode reversed-phase cation-exchange) helixchrom.com
Dimensions4.6 x 150 mm helixchrom.com
Mobile Phase5% Acetonitrile with 0.15% H3PO4 helixchrom.com
Flow Rate1 mL/min helixchrom.com
DetectionUV at 275 nm helixchrom.com
Injection Volume1 µL helixchrom.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. cdc.gov Due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, derivatization is a necessary step to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Common derivatization strategies for carboxylic acids include esterification to form more volatile esters. For a compound with a sulfonic acid group, silylation is a common approach. The choice of derivatizing agent is critical for achieving a quantitative reaction and a stable product. Once derivatized, the compound can be separated on a GC column, typically a capillary column with a suitable stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer. cdc.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative analysis of pyridinecarboxylic acids. nih.govanalyticaltoxicology.com The separation is based on the differential partitioning of the compound between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. libretexts.org

For the separation of pyridinecarboxylic acids, a silica gel plate can be used as the stationary phase, and the mobile phase can be a mixture of solvents with varying polarities. nih.govlibretexts.org The choice of the solvent system is crucial for achieving good separation. After development, the separated spots can be visualized under UV light or by using specific staining reagents. illinois.edu While primarily a qualitative technique, TLC can be made semi-quantitative by using a densitometer to measure the intensity of the spots.

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice for the analysis of polar and non-volatile compounds like this compound in complex matrices. nih.gov The LC system separates the compound from the matrix, and the mass spectrometer provides sensitive and selective detection.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. nih.gov For pyridinecarboxylic acids, derivatization can be employed to enhance ionization efficiency and, consequently, the sensitivity of the method. For instance, picolinoyl derivatization has been shown to be a simple and versatile method for the sensitive and specific determination of hydroxysteroids by LC-ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise by monitoring specific fragmentation patterns of the analyte. researchgate.net This is particularly useful for quantitative analysis in complex biological samples. researchgate.net

ParameterConditionReference
ChromatographyReversed-phase liquid chromatography nih.gov
Mobile PhaseCH3CN-0.1% CH3COOH nih.gov
IonizationPositive Electrospray Ionization (ESI) nih.gov
DetectionTandem Mass Spectrometry (MS/MS) researchgate.net
DerivatizationPicolinoyl esters for enhanced detection nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.govnortheastfc.uk As with GC, derivatization of this compound is essential for its analysis by GC-MS to increase its volatility. mdpi.comnih.gov

A study on the determination of 1,3-thiazinane-4-carboxylic acid in human urine utilized a GC-MS based method involving chemical derivatization with isobutyl chloroformate in the presence of pyridine (B92270) as a catalyst. mdpi.comnih.gov A similar approach could be adapted for this compound.

The mass spectrometer can be operated in either full-scan mode to obtain a mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. mdpi.com The fragmentation pattern obtained in the mass spectrum provides structural information that can be used to confirm the identity of the analyte. mdpi.com

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

The analytical detection of this compound can be challenging due to its high polarity, which may lead to poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry. Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these limitations by improving the compound's chromatographic behavior and enhancing its detection response. For this compound, derivatization can target either the carboxylic acid or the sulfonic acid group, or both.

The carboxylic acid moiety is a common target for derivatization to improve detection in liquid chromatography-mass spectrometry (LC-MS). Reagents that introduce a readily ionizable or a fluorescent tag can significantly enhance sensitivity. For instance, derivatization with reagents like 2-picolylamine (PA) or 2-hydrazinopyridine (HP) can be employed. nih.gov These reagents react with the carboxylic acid group in the presence of coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form amide derivatives. nih.gov The resulting derivatives exhibit increased hydrophobicity, leading to better retention on reversed-phase columns, and the incorporated pyridine ring provides a site for efficient protonation, which enhances the signal in positive ion electrospray ionization-mass spectrometry (ESI-MS). nih.gov The use of PA has been shown to increase detection responses by 9- to 158-fold for various carboxylic acids, with limits of detection in the low femtomole range. nih.gov Another approach involves using pyridinium-based derivatization reagents, which introduce a permanently charged group, further improving ESI efficiency. nih.gov

Derivatization of the sulfonic acid group is less common for LC-MS analysis but can be a viable strategy. One potential, though more complex, approach involves the conversion of the sulfonic acid to a sulfonyl chloride, which can then be reacted with an amine to form a sulfonamide. However, this multi-step process can be cumbersome for routine analysis. A more direct approach for sulfonic acids involves derivatization to facilitate their sequencing in mass spectrometry, a technique that could be adapted for enhanced detection. nih.gov For instance, the use of trimethylamine or triethylamine as a derivatizing reagent has been successful for the determination of alkyl esters of sulfonates at low ppm levels by converting them into quaternary ammonium (B1175870) ions for LC/MS detection. researchgate.net

Functional Group Derivatization Reagent Class Principle of Enhancement Potential Reagents
Carboxylic AcidAmine-containing reagentsIncreased hydrophobicity, introduction of a readily ionizable group for ESI-MS.2-picolylamine (PA), 2-hydrazinopyridine (HP)
Carboxylic AcidPyridinium-based reagentsIntroduction of a permanently charged and hydrophobic group for enhanced ESI efficiency.Triphenylpyridinium reagents
Sulfonic AcidAlkylating agents (via conversion)Formation of quaternary ammonium ions for improved LC/MS detection.Trimethylamine, Triethylamine

Quantitative Analysis Methods (e.g., LOD, LOQ, Linearity, Precision)

Quantitative analysis of this compound is crucial for its research and potential applications. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer, is the most common technique for the quantification of related compounds like pyridine-3-sulfonic acid and sulfobenzoic acid. sielc.comnih.govstevens.edu The performance of a quantitative method is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and precision.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. juniperpublishers.com These values are critical for determining the sensitivity of an analytical method. For sulfonated aromatic compounds, LODs in the range of low µg/L have been reported when using solid-phase extraction coupled with capillary electrophoresis. nih.gov For LC-MS/MS analysis of organic sulfonic acids, detection in the ng/mL range is achievable. shodex.com

The determination of LOD and LOQ can be approached in several ways, with the most common methods being based on the signal-to-noise ratio (S/N) or the parameters of the calibration curve. juniperpublishers.comsepscience.com

Signal-to-Noise Ratio: This method involves comparing the signal from a sample with a known low concentration of the analyte to the magnitude of the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. juniperpublishers.com

Calibration Curve: The LOD and LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve. The formulas are:

LOD = 3.3 × (Standard Deviation of the Response / Slope)

LOQ = 10 × (Standard Deviation of the Response / Slope) sepscience.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (r²) is expected to be close to 1.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Parameter Description Typical Acceptance Criteria
Limit of Detection (LOD) Lowest concentration that can be detected.S/N ≥ 3
Limit of Quantification (LOQ) Lowest concentration that can be quantified with acceptable precision and accuracy.S/N ≥ 10
Linearity Proportionality of the signal to the analyte concentration.Correlation coefficient (r²) > 0.99
Precision (Repeatability) Closeness of results for replicate analyses of the same sample.Relative Standard Deviation (RSD) < 15% (typically)

Sample Preparation Techniques for Complex Matrices (e.g., protein precipitation)

The analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, necessitates effective sample preparation to remove interfering substances like proteins, lipids, and salts. Protein precipitation is a widely used and straightforward technique for this purpose. scispace.com This method involves adding a precipitating agent to the biological sample to denature and precipitate the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte of interest, is then collected for analysis.

The choice of the precipitating agent is critical and depends on the nature of the analyte and the matrix. Common protein precipitating agents include:

Organic Solvents: Acetonitrile and methanol are frequently used. They work by disrupting the hydration shell around the protein, leading to aggregation and precipitation. Acetonitrile is generally more efficient at precipitating proteins than methanol.

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are strong acids that cause protein precipitation by neutralizing the protein's surface charge and disrupting its structure.

Salts: High concentrations of salts, such as ammonium sulfate, can also be used to precipitate proteins through a "salting out" effect. This method is generally milder and less likely to cause irreversible denaturation of any remaining proteins that might be of interest.

The general procedure for protein precipitation involves the following steps:

Addition of the precipitating agent to the sample (a common ratio is 3:1, precipitant to sample).

Vortexing the mixture to ensure thorough mixing and complete protein precipitation.

Centrifugation at high speed to pellet the precipitated proteins.

Collection of the supernatant for subsequent analysis.

It is important to note that the addition of a precipitating agent dilutes the sample, which might affect the detection limit. Therefore, optimization of the precipitant-to-sample ratio is often necessary. Furthermore, the choice of precipitant should be carefully considered to avoid co-precipitation of the analyte or interference with the subsequent analytical method. For highly polar compounds like this compound, care must be taken to ensure it remains in the supernatant after precipitation.

Precipitating Agent Mechanism of Action Advantages Disadvantages
Acetonitrile Disruption of protein hydration shellHigh protein removal efficiency, compatible with reversed-phase LC.Can cause precipitation of some polar analytes.
Methanol Disruption of protein hydration shellLess likely to precipitate polar analytes compared to acetonitrile.Lower protein removal efficiency than acetonitrile.
Trichloroacetic Acid (TCA) Protein denaturation by charge neutralizationEffective for a wide range of proteins.Can interfere with some analytical techniques, requires careful pH adjustment.
Ammonium Sulfate "Salting out" effectMild precipitation, less likely to cause irreversible denaturation.High salt content in the supernatant may interfere with subsequent analysis.

Q & A

Q. What are the common synthetic routes for 4-sulfopyridine-3-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves multi-step heterocyclic condensation and cyclization reactions. A standard approach includes:

  • Condensation : Reacting a sulfonated pyridine precursor with a carbonyl-containing reagent under acidic or basic conditions.
  • Cyclization : Using catalysts like palladium or copper to facilitate ring closure, often in solvents such as dimethylformamide (DMF) or toluene .
  • Functionalization : Introducing the sulfonic acid group via sulfonation or oxidation steps. Key conditions include temperature control (80–120°C), inert atmosphere, and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • FT-IR : Focus on the S=O stretching vibration (~1350–1450 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • NMR : Prioritize ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and ¹³C NMR for carbonyl (δ ~170 ppm) and sulfonic acid groups (δ ~110 ppm).
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 217.2 for related analogs) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis, considering solvent and catalyst selection?

  • Solvent Optimization : Replace high-boiling solvents like DMF with greener alternatives (e.g., ethanol/water mixtures) to simplify purification.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C or CuI) for cyclization efficiency.
  • Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. What strategies are recommended for resolving contradictions in NMR and mass spectrometry data for sulfonic acid derivatives?

  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.
  • High-Resolution MS : Confirm molecular formula accuracy to rule out isobaric interferences.
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals and assign quaternary carbons .

Q. How do computational methods contribute to understanding the electronic properties of this compound in drug design?

  • DFT Calculations : Predict electron density distribution to identify reactive sites for electrophilic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

Applications in Scientific Research

Q. In what biological contexts has this compound shown promise, and what in vitro models are appropriate for initial screening?

  • Antimicrobial Studies : Use agar dilution assays against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans).
  • Enzyme Inhibition : Test against tyrosine kinases or dehydrogenases using kinetic assays .

Q. What role does this compound play in material science, particularly in nanoparticle functionalization?

  • Surface Modification : The sulfonic acid group enhances hydrophilicity and stabilizes Fe₃O₄ nanoparticles in aqueous media.
  • Catalytic Applications : Functionalized nanoparticles show improved activity in oxidation reactions .

Data Analysis and Contradiction Management

Q. What statistical approaches should be employed when analyzing discrepancies in thermal stability data (e.g., TGA)?

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in decomposition temperatures.
  • Error Propagation Models : Account for instrument variability and sample purity differences across labs .

Methodological Best Practices

  • Synthetic Reproducibility : Document solvent batch numbers and catalyst lot variations to mitigate batch-to-batch inconsistencies.
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.